Ptach

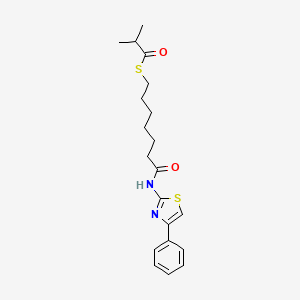

Description

Properties

IUPAC Name |

S-[7-oxo-7-[(4-phenyl-1,3-thiazol-2-yl)amino]heptyl] 2-methylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S2/c1-15(2)19(24)25-13-9-4-3-8-12-18(23)22-20-21-17(14-26-20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYDGUOQFUQOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464593 | |

| Record name | PTACH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848354-66-5 | |

| Record name | PTACH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTACH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of the PTCH1 Gene in Cell Signaling: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Patched1 (PTCH1) gene, a critical tumor suppressor, encodes a transmembrane protein that serves as the primary receptor for the Sonic Hedgehog (SHH) ligand. Its role is central to the Hedgehog (Hh) signaling pathway, a crucial cascade for embryonic development, tissue homeostasis, and stem cell regulation. In the absence of its ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of SHH, this inhibition is lifted, activating SMO and initiating a downstream signaling cascade that culminates in the activation of GLI family transcription factors. Dysregulation of PTCH1 function, often through inactivating mutations, leads to constitutive activation of the Hh pathway, a known driver of various cancers, including basal cell carcinoma and medulloblastoma, as well as developmental abnormalities such as Gorlin syndrome. This guide provides a comprehensive technical overview of PTCH1's function in cell signaling, with a focus on its molecular mechanisms, associated quantitative data, and key experimental methodologies for its study.

The Role of PTCH1 in the Hedgehog Signaling Pathway

The PTCH1 protein is a 12-pass transmembrane receptor that acts as the gatekeeper of the Hedgehog signaling pathway.[1] Its primary function is to control the activity of Smoothened (SMO), another transmembrane protein that transduces the Hh signal.[2]

1.1. In the Absence of Hedgehog Ligand (Pathway "Off" State)

In the quiescent state, PTCH1 is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway.[3] Here, PTCH1 actively inhibits SMO, preventing its localization to the cilium and subsequent activation.[3] The precise mechanism of SMO inhibition by PTCH1 is an area of active research, with a leading model suggesting that PTCH1 functions as a transporter of cholesterol or other small lipophilic molecules.[2][3][4] By regulating the lipid environment of the ciliary membrane, PTCH1 is thought to create a state that is non-permissive for SMO activation.[4] In this "off" state, the GLI transcription factors (GLI1, GLI2, and GLI3) are held in the cytoplasm in a complex with Suppressor of Fused (SUFU). This complex targets GLI proteins for phosphorylation and subsequent proteolytic processing into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[5]

1.2. In the Presence of Hedgehog Ligand (Pathway "On" State)

The binding of a Hedgehog ligand, such as Sonic Hedgehog (SHH), to the extracellular domains of PTCH1 induces a conformational change in the PTCH1 protein.[6] This ligand binding event leads to the inactivation and removal of PTCH1 from the primary cilium.[5] The removal of PTCH1's inhibitory effect allows SMO to accumulate in the ciliary membrane and become active.[5] Activated SMO then initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic cleavage of GLI proteins, allowing the full-length activator forms (GliA) to translocate to the nucleus.[5] In the nucleus, GliA proteins activate the transcription of Hh target genes, including GLI1 and PTCH1 itself (as part of a negative feedback loop), as well as genes involved in cell proliferation, survival, and differentiation.[5][7]

Quantitative Data in PTCH1-Mediated Signaling

Precise quantitative measurements are essential for a deeper understanding of the dynamics of the Hedgehog signaling pathway. Below are key quantitative parameters related to PTCH1 function.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) of unlipidated ShhN to PTCH1 ECD1-ECD2 | ~30 nM | Human (in vitro) | [8] |

| Molar Ratio of Hh Signaling Components | Drosophila melanogaster Cl8 cells | [9] | |

| Cos2 : Smoothened | ~10 : 1 | [9] | |

| Suppressor of Fused (Sufu) | Present in vast molar excess | [9] |

Visualizing the Hedgehog Signaling Pathway and Experimental Workflows

Diagram 1: The Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway in the "Off" and "On" states.

Diagram 2: Experimental Workflow for a GLI-Luciferase Reporter Assay

Caption: Workflow for quantifying Hedgehog pathway activity using a dual-luciferase reporter assay.

Detailed Methodologies for Key Experiments

4.1. GLI-Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of GLI proteins and thus the overall activity of the Hedgehog pathway.[1][4][10]

Principle: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple GLI binding sites, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter. The firefly luciferase expression is proportional to Hh pathway activity, while the Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[1]

Detailed Protocol (for NIH/3T3 cells):

-

Cell Seeding (Day 0):

-

Seed NIH/3T3 cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.[10]

-

Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[6]

-

-

Transfection (Day 1):

-

Prepare a transfection mixture containing the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (e.g., pRL-SV40) at a ratio of 10:1.[10]

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Incubate the cells with the transfection mix for 4-6 hours, then add complete growth medium and incubate for another 18-24 hours.[6]

-

-

Serum Starvation and Treatment (Day 2-3):

-

Approximately 24 hours post-transfection, replace the medium with a low-serum medium (e.g., 0.5% FBS in DMEM) to reduce basal pathway activity.[1]

-

After 24 hours of serum starvation, treat the cells with the desired compounds (e.g., SHH conditioned medium, Smoothened agonist SAG, or pathway inhibitors).[6][11] Include appropriate vehicle controls.

-

-

Cell Lysis and Luciferase Assay (Day 4):

-

Remove the medium and lyse the cells using a passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System).[6]

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's instructions.[6][10]

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control to determine the effect of the treatment on Hedgehog pathway activation.[11]

-

4.2. Quantitative Reverse Transcription PCR (RT-qPCR) for Hh Target Gene Expression

RT-qPCR is a sensitive method to measure the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, providing a direct readout of pathway activity.[5][7][12][13][14]

Principle: Total RNA is extracted from cells or tissues, reverse transcribed into complementary DNA (cDNA), and then the cDNA is used as a template for qPCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Detailed Protocol:

-

RNA Isolation:

-

Isolate total RNA from cultured cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.[15]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.[12][15]

-

The reaction typically includes dNTPs, a reverse transcriptase buffer, and an RNase inhibitor.

-

Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes), followed by an inactivation step (e.g., 70°C for 5 minutes).[12]

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., GLI1, PTCH1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye).[12][15]

-

Perform the qPCR in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 60°C for 30-60 seconds).[12][15]

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[15]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[12]

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.

-

The fold change in gene expression is calculated as 2^(-ΔΔCt).

-

4.3. Co-Immunoprecipitation (Co-IP) of PTCH1 and Interacting Proteins

Co-IP is used to identify and validate protein-protein interactions in their native cellular environment. While a direct stable interaction between PTCH1 and SMO is not consistently observed, Co-IP can be used to study the association of PTCH1 with other potential binding partners.[16][17][18][19]

Principle: A specific antibody is used to immunoprecipitate a target protein ("bait") from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey") will also be pulled down. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the prey protein.[18]

General Protocol:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.[16]

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.[16][17]

-

Incubate on ice or with gentle rotation at 4°C.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[16]

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with protein A/G-agarose or magnetic beads for a short period to reduce non-specific binding of proteins to the beads.[16]

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Immune Complex Capture:

-

Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate with gentle rotation at 4°C to capture the immune complexes.[17]

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and perform Western blotting with antibodies against the bait and putative prey proteins.

-

Clinical Significance of PTCH1

Mutations in the PTCH1 gene have significant clinical implications, primarily related to cancer and developmental disorders.

5.1. Gorlin Syndrome (Nevoid Basal Cell Carcinoma Syndrome)

Germline mutations in PTCH1 are the primary cause of Gorlin syndrome, an autosomal dominant disorder characterized by a predisposition to developing multiple basal cell carcinomas, odontogenic keratocysts of the jaw, and various skeletal abnormalities.[1] Over 225 different mutations in PTCH1 have been identified in individuals with Gorlin syndrome.[1]

5.2. Sporadic Cancers

Somatic mutations in PTCH1 are frequently found in sporadic (non-inherited) cancers. These include:

-

Basal Cell Carcinoma: The most common form of skin cancer.[1]

-

Medulloblastoma: A common malignant brain tumor in children.[1]

-

Other Cancers: Mutations have also been reported in breast cancer, colon cancer, and others.[1][10]

5.3. Holoprosencephaly

Certain mutations in PTCH1 are a rare cause of nonsyndromic holoprosencephaly, a severe developmental defect where the embryonic forebrain fails to divide into two hemispheres.[1]

Future Directions

The study of PTCH1 continues to be a vibrant area of research. Key future directions include:

-

Elucidating the precise mechanism of SMO inhibition: Further investigation into the role of PTCH1 as a sterol transporter and how this activity is regulated will be crucial.

-

Developing novel therapeutic strategies: Targeting the Hedgehog pathway remains a promising approach for treating various cancers. A deeper understanding of PTCH1 function will aid in the development of more specific and effective inhibitors.

-

Understanding the role of PTCH1 in non-canonical signaling: Investigating SMO-independent functions of PTCH1 may reveal new roles in cellular processes and disease.

-

Exploring the genotype-phenotype correlations of PTCH1 mutations: Linking specific mutations to clinical outcomes will improve diagnosis, prognosis, and patient management.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative insight into models of Hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patched 1 reduces the accessibility of cholesterol in the outer leaflet of membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. web.stanford.edu [web.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. The morphogen Sonic hedgehog inhibits its receptor Patched by a pincer grasp mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Quantification of Pathway Components Supports a Novel Model of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide Suggests a Favorable Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mcgill.ca [mcgill.ca]

- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 17. ptglab.com [ptglab.com]

- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 19. youtube.com [youtube.com]

The Gatekeeper of Development: An In-depth Technical Guide to the Role of Patched-1 in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Patched-1 (PTCH1) protein, a crucial transmembrane receptor, stands as a central gatekeeper in the intricate signaling network of embryonic development. As the primary receptor for the Sonic Hedgehog (Shh) morphogen, PTCH1 plays a pivotal role in cell growth, specialization, and the precise patterning of a multitude of embryonic structures.[1] Its function as a tumor suppressor gene underscores its importance in maintaining cellular homeostasis.[1] Dysregulation of PTCH1 function, primarily through genetic mutations, leads to a cascade of developmental abnormalities and a predisposition to certain cancers, making it a molecule of intense interest for both fundamental research and therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of PTCH1 in embryonic development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

The Hedgehog Signaling Pathway: The Central Role of Patched-1

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating the formation of diverse tissues and organs.[2] In vertebrates, this pathway is initiated by the binding of Hh ligands, such as Sonic Hedgehog (Shh), to the PTCH1 receptor.[2][3]

In the "OFF" state, when Shh is absent, PTCH1 actively inhibits the G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the primary cilium and subsequent downstream signaling.[4][5][6] This repression allows for the proteolytic processing of GLI transcription factors into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.

Upon Shh binding to PTCH1 in the "ON" state, the inhibitory action of PTCH1 on SMO is relieved.[4] This allows SMO to accumulate in the primary cilium, triggering a signaling cascade that leads to the activation of GLI transcription factors (GliA).[3][4] These activated GLI proteins move into the nucleus and induce the expression of Hh target genes, which are critical for cell fate determination, proliferation, and patterning.[3]

Patched-1 in Embryonic Patterning and Organogenesis

PTCH1's role as the gatekeeper of Hh signaling is critical for the proper patterning and development of numerous embryonic structures.

Neural Tube Development

During the development of the central nervous system, a precise gradient of Shh signaling is essential for establishing the dorsal-ventral axis of the neural tube.[7] PTCH1, expressed in the ventral neural tube in response to Shh from the notochord and floor plate, is crucial for interpreting this gradient.[8] Loss-of-function mutations in Ptch1 lead to a ventralization of the neural tube, with an expansion of ventral cell fates and a reduction or absence of dorsal cell types.[5] Homozygous knockout of Ptch1 in mice is embryonically lethal due to severe neural tube closure defects.[9]

Limb Patterning

The development of the vertebrate limb is another classic example of Shh-mediated patterning, where PTCH1 plays a critical role. Shh, expressed in the zone of polarizing activity (ZPA) at the posterior margin of the limb bud, establishes an anterior-posterior gradient of signaling. Inactivation of Ptch1 in the limb mesenchyme leads to constitutive activation of the Hh pathway.[9][10] This results in dramatic and often contradictory limb phenotypes, such as polydactyly (extra digits) in the hindlimb and oligodactyly (fewer digits) with a mirror-image duplication of posterior identity in the forelimb, highlighting the temporal and spatial sensitivity of limb development to PTCH1 function.[9][10][11]

Craniofacial Development

The intricate process of craniofacial morphogenesis is highly dependent on tightly regulated Hh signaling. Loss of PTCH1 function in cranial neural crest cells in mice results in mid-facial widening and cleft lip, phenotypes that mirror some of the craniofacial abnormalities seen in human syndromes associated with PTCH1 mutations.[12] Conversely, gain-of-function mutations in PTCH1 are associated with holoprosencephaly, a severe birth defect characterized by the failure of the forebrain to divide into two hemispheres.[13][14]

Quantitative Data on Patched-1 Function in Embryonic Development

The following tables summarize quantitative data from various studies, illustrating the impact of altered PTCH1 function on gene expression, cell behavior, and morphology during embryonic development.

| Gene | Model System | Experimental Condition | Fold Change in Expression (relative to control) | Reference |

| Ptch1 | Mouse Embryonic Model of Fetal Alcohol Syndrome | Ethanol Exposure | Increased | [15] |

| Gli1 | Mouse Embryonic Model of Fetal Alcohol Syndrome | Ethanol Exposure | Increased | [15] |

| Ptch1 | Zebrafish Embryos | sox2 morphants | Significantly Augmented (p < 0.01) | [3] |

| Gli1 | Zebrafish Embryos | ptch1 tb-MO-injected | Increased | [3] |

| Gli1 | TRAMPC2 cells | Hh ligand + SFE co-treatment | Decreased (p<0.05) | [16] |

| Ptch1 | TRAMPC2 cells | Hh ligand + SFE co-treatment | Decreased (p<0.05) | [16] |

| Table 1: Quantitative Gene Expression Analysis in Response to Altered Hedgehog Signaling |

| Parameter | Model System | Genotype/Condition | Observation | Quantitative Finding | Reference |

| Cell Proliferation (Ki67 Labeling) | Odontogenic Keratocysts (OKCs) | OKCs with PTCH1 mutation | Increased Proliferation | Significantly higher than cases with no PTCH1 mutation | [17] |

| Cell Proliferation (Ki67 Labeling) | Odontogenic Keratocysts (OKCs) | OKCs with truncation-causing PTCH1 mutations | Highest Proliferation | Greater Ki67 labeling index than non-truncation mutations | [17] |

| Apoptosis (TUNEL Assay) | Zinc-deficient Mouse Embryos | TPEN (zinc chelator) treatment | Increased Apoptosis | Significant increase in apoptotic cells | [5] |

| Apoptosis | Bmpria-/- Mosaic Mouse Embryos | Bmpria knockout | Elimination of mutant cells | A proportion of mutant cells eliminated by apoptosis at epiblast stage | [8] |

| Table 2: Cellular Proliferation and Apoptosis in Response to Altered PTCH1 Signaling |

| Phenotype | Model System | Genotype | Morphometric Change | Reference |

| Craniofacial Morphology | A/WySn mice (predisposed to cleft lip) | Wild-type | Narrower nasal pit width, smaller maxillary prominence depth | [18][19] |

| Cerebellar Morphology | Ptch1+/- mice | Heterozygous knockout | Increased IGL area | Significant effect of genotype on total IGL area (p = .01) |

| Craniofacial Morphology | Ranbp1-/- embryos | Homozygous knockout | Altered facial morphology, cleft palate | Variably penetrant facial phenotypes |

| Table 3: Morphometric Analysis of Embryonic Defects in Mouse Models |

Experimental Protocols

Detailed methodologies are essential for the accurate study of PTCH1 function. Below are protocols for key experiments cited in the field.

Hedgehog Signaling Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog signaling pathway by assessing the transcriptional activity of GLI transcription factors.[3][9][10][15][20]

Principle: Cells, typically NIH-3T3, are transfected with a firefly luciferase reporter plasmid containing multiple Gli-responsive elements and a Renilla luciferase control plasmid for normalization.[3] Activation of the Hh pathway leads to GLI-mediated transcription of the firefly luciferase gene, and the resulting luminescence is measured.[3]

Protocol:

-

Cell Seeding: Seed NIH/3T3 Shh-Light II cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.[15]

-

Pathway Activation: After 16-24 hours, activate the Hedgehog pathway by adding an agonist such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG (e.g., 100-200 nM final concentration).[15]

-

Treatment (Optional): Add test compounds (e.g., pathway inhibitors) at desired concentrations.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Lysis: Equilibrate the plate and Dual-Luciferase® Reporter Assay reagents to room temperature. Remove the medium, wash cells with PBS, and add passive lysis buffer.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer-compatible plate and measure firefly and Renilla luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Whole-Mount In Situ Hybridization for Ptch1 in Mouse Embryos

This technique allows for the visualization of the spatial expression pattern of Ptch1 mRNA within an intact mouse embryo.[11][21][22][23][24]

Protocol:

-

Embryo Dissection and Fixation: Dissect mouse embryos (e.g., E8.5-E14.5) in cold PBS and fix overnight in 4% paraformaldehyde (PFA) in PBS at 4°C.[11][22]

-

Dehydration: Dehydrate embryos through a graded methanol/PBT (PBS with 0.1% Tween-20) series (25%, 50%, 75%, 100% methanol) and store at -20°C.[11]

-

Rehydration and Permeabilization: On the day of the experiment, rehydrate the embryos through a reverse methanol/PBT series.[11] Permeabilize with Proteinase K (10 µg/mL in PBT) for a duration dependent on the embryonic stage.[11]

-

Prehybridization: Prehybridize the embryos in hybridization buffer at 65-70°C for at least 1 hour.

-

Hybridization: Hybridize overnight at 65-70°C with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Ptch1.

-

Washes: Perform a series of stringent washes in hybridization wash buffers and PBT to remove the unbound probe.

-

Immunodetection: Block non-specific binding with sheep serum and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Color Development: Wash extensively with PBT and then equilibrate in NTMT buffer. Develop the color reaction using NBT/BCIP substrate in the dark.

-

Imaging: Once the desired signal is achieved, stop the reaction, wash the embryos, and image using a dissecting microscope.

Generation of Patched-1 Conditional Knockout Mice

The Cre-LoxP system is a powerful tool to generate tissue-specific and temporally controlled knockouts of Ptch1, circumventing the embryonic lethality of a full knockout.[2][25][26][27][28][29][30]

References

- 1. researchgate.net [researchgate.net]

- 2. Cre Lox Breeding for Beginners, Part 1 [jax.org]

- 3. benchchem.com [benchchem.com]

- 4. Whole-Mount Skeletal Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Development of an early induction model of medulloblastoma in Ptch1 heterozygous mice initiated with N‐ethyl‐N‐nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. web.stanford.edu [web.stanford.edu]

- 11. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genomeme.ca [genomeme.ca]

- 13. bio-protocol.org [bio-protocol.org]

- 14. [PDF] Patched Knockout Mouse Models of Basal Cell Carcinoma | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benallenlab.org [benallenlab.org]

- 18. Kingsley Lab protocol for Alcian blue + alizarin red skeletal preps [kingsley.stanford.edu]

- 19. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]

- 20. en.bio-protocol.org [en.bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Whole Mount In Situ Hybridization of Mid-Gestation Mouse Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stowers Institute | Home [labs.stowers.org]

- 24. youtube.com [youtube.com]

- 25. Patched Knockout Mouse Models of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 27. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. blogs.ubc.ca [blogs.ubc.ca]

- 29. Efficient generation of conditional knockout mice via sequential introduction of lox sites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Human PTCH1 Gene: Structure, Location, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human Patched1 (PTCH1) gene, a critical tumor suppressor and central component of the Hedgehog (Hh) signaling pathway. Understanding the intricate structure, precise chromosomal location, and the nuanced mechanisms of its associated signaling cascades is paramount for developing targeted therapeutics for a range of developmental disorders and cancers.

PTCH1 Gene Structure and Chromosomal Location

The human PTCH1 gene is a complex locus meticulously organized within the human genome. Its structure and precise location are fundamental to its function and regulation.

Chromosomal Locus

The PTCH1 gene resides on the long (q) arm of human chromosome 9.[1][2] Specifically, it is located at the cytogenetic band 9q22.32 .[3] This localization is significant as deletions or mutations in this region are associated with several genetic disorders.

Gene Size and Composition

The PTCH1 gene spans a considerable genomic region of approximately 74 kilobases (kb) .[4] It is comprised of 24 exons, which are interspersed by 23 introns.[2][5] The transcriptional start site is located in exon 1, and the termination site is in exon 23.[2][5] The final processed messenger RNA (mRNA) encodes a large transmembrane protein. It is important to note that alternative splicing of PTCH1 can result in different transcript variants.[6]

Quantitative Analysis of PTCH1 Gene Structure

The following table summarizes the key quantitative features of the human PTCH1 gene based on the GRCh38.p14 assembly.

| Feature | Value | Reference |

| Chromosomal Location | 9q22.32 | [1][3] |

| Genomic Coordinates (GRCh38.p14) | Chr9: 95,442,980 - 95,517,057 (complement strand) | [1] |

| Total Gene Size | ~74 kb | [4] |

| Number of Exons | 24 | [2][5] |

The Hedgehog Signaling Pathway: The Central Role of PTCH1

The PTCH1 protein is the primary receptor for the Sonic Hedgehog (SHH) ligand and a critical negative regulator of the Hedgehog signaling pathway. This pathway is essential for embryonic development, tissue patterning, and cell proliferation. Its dysregulation is implicated in various cancers and developmental abnormalities.

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the pivotal role of PTCH1 in both the "OFF" and "ON" states.

Caption: Canonical Hedgehog signaling pathway.

Mechanism of Action

In the absence of a Hedgehog ligand ("OFF" state):

-

PTCH1 is localized to the primary cilium and actively inhibits the G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the cilium.

-

The Suppressor of Fused (SUFU) protein binds to and sequesters the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3) in the cytoplasm.

-

This sequestration leads to the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R).

-

GLI-R translocates to the nucleus and represses the transcription of Hedgehog target genes.

Upon binding of a Hedgehog ligand like SHH ("ON" state):

-

SHH binds to the extracellular domains of PTCH1.[3] This binding event is thought to induce a conformational change in PTCH1.[3]

-

The inhibition of SMO by PTCH1 is relieved, allowing SMO to accumulate in the primary cilium.

-

Activated SMO initiates a downstream signaling cascade that leads to the dissociation of GLI proteins from SUFU.

-

The full-length, activator forms of GLI (GLI-A) translocate to the nucleus.

-

GLI-A activates the transcription of Hedgehog target genes, which include GLI1 and PTCH1 itself (as part of a negative feedback loop), as well as genes involved in cell cycle progression and survival such as Cyclin D1 and BCL2.

Experimental Protocols for the Study of PTCH1

A variety of molecular and cellular biology techniques are employed to investigate the structure, expression, and function of the PTCH1 gene and its protein product.

Conceptual Experimental Workflow

The following diagram outlines a general workflow for the comprehensive analysis of the PTCH1 gene and protein.

References

- 1. PTCH1 patched 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. New mutations and an updated database for the patched‐1 (PTCH1) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. useast.ensembl.org [useast.ensembl.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Help - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]

- 6. alliancegenome.org [alliancegenome.org]

The Hedgehog Signaling Pathway: A Cornerstone of Developmental Biology and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration in multicellular organisms. Since its discovery through genetic screens in Drosophila melanogaster, the elucidation of this pathway has revolutionized our understanding of morphogenesis and has significant implications for oncology and regenerative medicine. This technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the Hedgehog signaling pathway. It includes detailed experimental protocols that were pivotal in its characterization, quantitative data on key molecular interactions, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

A Serendipitous Discovery: Unraveling the Hedgehog Pathway in Drosophila

The story of the Hedgehog signaling pathway begins in the late 1970s and early 1980s with the pioneering work of Christiane Nüsslein-Volhard and Eric Wieschaus.[1][2] They conducted large-scale genetic screens on the fruit fly, Drosophila melanogaster, to identify genes controlling embryonic development.[1][2] Their systematic approach involved inducing random mutations in flies using the chemical mutagen ethyl methanesulfonate (B1217627) (EMS) and then screening for larval cuticle defects.[2][3][4][5]

One of the identified mutations resulted in a striking phenotype where the fly larvae were covered in bristle-like projections, resembling a hedgehog.[1] This led to the naming of the responsible gene as hedgehog (hh). These initial screens, for which Nüsslein-Volhard and Wieschaus, along with Edward B. Lewis, were awarded the Nobel Prize in Physiology or Medicine in 1995, laid the foundation for our understanding of the genetic control of development. The hedgehog gene was independently cloned in 1992 by the labs of Jym Mohler, Philip Beachy, Thomas B. Kornberg, and Saigo Kaoru.[6]

Subsequent research revealed that the Hedgehog protein is a secreted signaling molecule that plays a crucial role in establishing the body plan of the fly embryo. This discovery sparked intense investigation into the molecular machinery that transduces the Hedgehog signal, leading to the identification of other key components of the pathway, including the receptor Patched (Ptc) and the signal transducer Smoothened (Smo).

The Core Machinery: Molecular Components of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is highly conserved from insects to mammals. In mammals, there are three Hedgehog orthologs: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh). The core components and their functions are summarized below:

-

Hedgehog (Hh) Ligands: These are secreted proteins that undergo unique post-translational modifications, including the covalent attachment of cholesterol to the C-terminus and palmitate to the N-terminus.[7][8][9] These lipid modifications are crucial for the proper trafficking, secretion, and signaling activity of Hh proteins.

-

Patched (Ptc): A 12-pass transmembrane protein that acts as the receptor for Hh ligands.[10] In the absence of Hh, Ptc tonically inhibits the activity of Smoothened. There are two vertebrate homologs, PTCH1 and PTCH2.[10][11]

-

Smoothened (Smo): A 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs). Smo is the central signal transducer of the pathway. Its activity is suppressed by Ptc in the absence of Hh.

-

Gli/Ci Transcription Factors: These are zinc-finger transcription factors that mediate the downstream effects of Hh signaling. In Drosophila, the single protein is called Cubitus interruptus (Ci). In vertebrates, there are three Gli proteins: Gli1, Gli2, and Gli3. These proteins can act as either transcriptional activators or repressors, depending on the state of the Hh pathway.

The Signaling Cascade: From Ligand Binding to Gene Expression

The Hedgehog signaling pathway operates through a double-negative regulatory mechanism. The canonical pathway can be summarized in two states: "OFF" and "ON".

"OFF" State: Absence of Hedgehog Ligand

In the absence of a Hedgehog ligand, the Patched receptor is localized to the primary cilium (in vertebrates) and actively inhibits Smoothened, preventing its localization to the cilium.[12] The downstream Gli/Ci transcription factors are part of a large protein complex that includes Suppressor of Fused (Sufu), Costal2 (in Drosophila), and protein kinases such as PKA, GSK3β, and CK1. In this state, Gli/Ci proteins are phosphorylated, leading to their proteolytic cleavage into a shorter repressor form (GliR/CiR).[12] This repressor form translocates to the nucleus and inhibits the transcription of Hh target genes.

"ON" State: Presence of Hedgehog Ligand

When a Hedgehog ligand binds to Patched, the inhibitory effect of Patched on Smoothened is relieved.[12] Smoothened then accumulates in the primary cilium, becomes phosphorylated, and is activated. Activated Smoothened leads to the dissociation of the Gli/Ci-containing complex and inhibits the proteolytic processing of Gli/Ci. The full-length Gli/Ci proteins (GliA/CiA) then translocate to the nucleus, where they act as transcriptional activators, turning on the expression of Hh target genes, including PTCH1 and GLI1 (which provides a positive feedback loop).[12]

Quantitative Insights into Hedgehog Signaling

The precise regulation of Hedgehog signaling is crucial for normal development, and this is reflected in the quantitative parameters of the molecular interactions within the pathway.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| Shh to PTCH1 | 1.0 nM | Mammalian cells | [10] |

| Dhh to PTCH1 | 2.6 nM | Mammalian cells | [10] |

| Ihh to PTCH1 | 1.0 nM | Mammalian cells | [10] |

| Shh to PTCH2 | 1.8 nM | Mammalian cells | [10] |

| Dhh to PTCH2 | 0.6 nM | Mammalian cells | [10] |

| Ihh to PTCH2 | 0.4 nM | Mammalian cells | [10] |

| Hedgehog Autoprocessing | |||

| Inhibitor IC50 (Compound 1) | 300 nM | In vitro | [13] |

| Cholesterol KM | 1.2 µM | In vitro | [13] |

| Morphogen Gradient | |||

| Shh Gradient in Chick Limb Bud | Graded concentration | Gallus gallus | [1][6][14][15][16] |

| Bicoid Gradient Length (λ) | ~100 µm | Drosophila embryo | [17] |

| Dpp Gradient Length (λ) | ~20 µm | Drosophila wing disc | [17] |

| Wingless Gradient Length (λ) | ~6 µm | Drosophila wing disc | [17] |

Key Experimental Protocols in Hedgehog Pathway Research

The elucidation of the Hedgehog signaling pathway has been driven by a variety of powerful experimental techniques. Below are detailed methodologies for some of the key experiments.

Drosophila EMS Mutagenesis Screen for Embryonic Lethal Mutations

This protocol is a generalized version of the forward genetic screens that led to the discovery of the hedgehog gene.[2][3][4][5]

Objective: To induce and identify mutations in genes that are essential for embryonic development in Drosophila melanogaster.

Materials:

-

Wild-type male Drosophila melanogaster (e.g., Canton-S)

-

Ethyl methanesulfonate (EMS)

-

1% sucrose (B13894) solution

-

Virgin female flies with a balancer chromosome (e.g., TM3, Sb/TM6B, Hu Tb)

-

Standard fly food vials

-

Dissecting microscope

-

Microscope slides and coverslips

-

Hoyers medium or other mounting medium

Procedure:

-

Mutagenesis: Starve 2- to 4-day-old wild-type male flies for a few hours. Transfer the males to a vial containing a filter paper soaked in a 25 mM EMS solution in 1% sucrose. Allow the flies to feed on the EMS solution overnight (approximately 12-16 hours) in a well-ventilated fume hood.

-

Mating: Mate the mutagenized males with virgin females carrying a balancer chromosome. The balancer chromosome carries dominant markers and is lethal in a homozygous state, which allows for the maintenance of lethal mutations in a heterozygous stock.

-

F1 Generation: In the F1 generation, cross individual male progeny (carrying a mutagenized chromosome and the balancer chromosome) with virgin females carrying the same balancer chromosome.

-

F2 Generation: In the F2 generation, intercross sibling flies that are heterozygous for the mutagenized chromosome and the balancer chromosome.

-

Screening for Lethal Mutations: In the F3 generation, look for vials where no homozygous mutant flies (non-balancer flies) are present. This indicates a recessive lethal mutation on the chromosome of interest.

-

Phenotypic Analysis: Collect the embryos from the stocks with lethal mutations. Dechorionate the embryos using bleach and mount them on microscope slides. Examine the larval cuticle morphology under a microscope to identify defects in segmentation and patterning, similar to the original screens that identified hedgehog.

In Situ Hybridization for hedgehog mRNA in Drosophila Embryos

This protocol allows for the visualization of the spatial expression pattern of a specific mRNA, such as hedgehog, within a whole embryo.[7][18][19][20][21]

Objective: To determine the temporal and spatial expression pattern of hedgehog mRNA in Drosophila embryos.

Materials:

-

Fixed Drosophila embryos

-

Digoxigenin (DIG)-labeled anti-sense RNA probe for hedgehog

-

Hybridization buffer

-

Wash buffers (PBT: PBS with 0.1% Tween-20)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution for colorimetric detection

-

Microscope slides and mounting medium

Procedure:

-

Probe Synthesis: Generate a DIG-labeled anti-sense RNA probe for hedgehog by in vitro transcription from a plasmid containing the hedgehog cDNA.

-

Embryo Preparation: Fix Drosophila embryos in formaldehyde (B43269) and store them in methanol. Rehydrate the embryos through a series of methanol/PBT washes.

-

Permeabilization: Treat the embryos with proteinase K to increase probe accessibility.

-

Hybridization: Pre-hybridize the embryos in hybridization buffer. Then, hybridize the embryos with the DIG-labeled hedgehog probe overnight at an appropriate temperature (e.g., 55-65°C).

-

Washes: Perform a series of stringent washes to remove the unbound probe.

-

Antibody Incubation: Block the embryos and then incubate with an anti-DIG-AP antibody.

-

Detection: Wash to remove the unbound antibody and then incubate the embryos in an NBT/BCIP solution. The alkaline phosphatase will convert the substrate into a purple precipitate, revealing the location of the hedgehog mRNA.

-

Imaging: Mount the stained embryos on microscope slides and visualize the expression pattern using a light microscope.

Co-Immunoprecipitation of Patched and Smoothened

This biochemical technique is used to demonstrate the physical interaction between two proteins, such as Patched and Smoothened.[11][22][23][24][25]

Objective: To determine if Patched and Smoothened physically associate in a protein complex.

Materials:

-

Cells expressing tagged versions of Patched and Smoothened (e.g., Myc-tagged Smoothened and HA-tagged Patched)

-

Lysis buffer

-

Antibody against one of the tags (e.g., anti-Myc antibody)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (e.g., anti-HA and anti-Myc antibodies)

Procedure:

-

Cell Lysis: Lyse the cells expressing the tagged proteins in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Add the anti-Myc antibody to the cell lysate and incubate to allow the antibody to bind to Myc-Smoothened.

-

Complex Capture: Add Protein A/G beads to the lysate. The beads will bind to the antibody, thus capturing the Myc-Smoothened and any interacting proteins.

-

Washes: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS sample buffer).

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-Patched and with an anti-Myc antibody to confirm the immunoprecipitation of Myc-Smoothened. The presence of a band for HA-Patched in the anti-Myc immunoprecipitate indicates an interaction between the two proteins.

Luciferase Reporter Assay for Hedgehog Pathway Activation

This cell-based assay provides a quantitative measure of Hedgehog pathway activity by monitoring the transcriptional activation of a reporter gene.[26][27][28][29][30]

Objective: To quantify the activation of the Hedgehog signaling pathway in response to a stimulus (e.g., a small molecule agonist or antagonist).

Materials:

-

A suitable cell line (e.g., NIH-3T3 cells)

-

A luciferase reporter plasmid containing a Gli-responsive promoter

-

A control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent

-

Hedgehog pathway agonist (e.g., SAG) or antagonist (e.g., cyclopamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After allowing for plasmid expression, treat the cells with the Hedgehog pathway agonist or antagonist at various concentrations. Include appropriate vehicle controls.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly luciferase activity (from the Gli-reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer and the dual-luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in transfection efficiency and cell number. The normalized luciferase activity is a quantitative measure of Hedgehog pathway activation.

Visualizing the Pathway and Workflows

To further aid in the understanding of the Hedgehog signaling pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Canonical Hedgehog Signaling Pathway.

Caption: Co-Immunoprecipitation Workflow.

Conclusion

The discovery and elucidation of the Hedgehog signaling pathway stand as a landmark achievement in modern biology. From its humble beginnings in a genetic screen of fruit flies, it has emerged as a central player in development and disease. The ongoing research in this field, leveraging the powerful experimental techniques described herein, continues to uncover new layers of complexity in its regulation and function. For researchers and drug development professionals, a deep, technical understanding of this pathway is paramount for harnessing its therapeutic potential in treating a range of human diseases, from birth defects to cancer. This guide serves as a foundational resource to aid in these endeavors.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. EMS screens : from mutagenesis to screening and mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EMS Screens | Springer Nature Experiments [experiments.springernature.com]

- 5. The need for unbiased genetic screens to dissect aggression in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extended exposure to Sonic hedgehog is required for patterning the posterior digits of the vertebrate limb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]

- 8. biorxiv.org [biorxiv.org]

- 9. wiki.cecm.usp.br [wiki.cecm.usp.br]

- 10. Characterization of two patched receptors for the vertebrate hedgehog protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Far-infrared irradiation attenuates vessel contraction by activating SERCA2 through disruption of SERCA2 and PLN interaction | PLOS One [journals.plos.org]

- 12. Two Patched molecules engage distinct sites on Hedgehog yielding a signaling-competent complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sonic Hedgehog Signaling in Limb Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shh pathway activation is present and required within the vertebrate limb bud apical ectodermal ridge for normal autopod patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patterning the limb before and after SHH signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical and experimental approaches to understand morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]

- 20. RNA In Situ Hybridization with Drosophila Embryos | Bender Lab [bender.hms.harvard.edu]

- 21. Fluorescent in situ hybridization protocols in Drosophila embryos and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A large complex containing Patched and Smoothened initiates Hedgehog signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Smoothened transduces Hedgehog signal by physically interacting with Costal2/Fused complex through its C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. benchchem.com [benchchem.com]

- 27. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 28. web.stanford.edu [web.stanford.edu]

- 29. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Normal Expression Patterns of PTCH1 in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patched-1 (PTCH1) is a crucial transmembrane protein that functions as the receptor for the Sonic Hedgehog (SHH) ligand and is a key regulatory component of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is fundamental during embryonic development, governing cell growth, specialization, and tissue patterning.[1][3] In adult tissues, the PTCH1 gene acts as a tumor suppressor, preventing uncontrolled cell proliferation.[1][4] Dysregulation of the Hh pathway, often involving mutations in PTCH1, is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[5] Understanding the normal expression patterns of PTCH1 across a wide range of human tissues is therefore critical for baseline comparisons in disease research and for the development of targeted therapeutics.

This guide provides a comprehensive overview of the normal mRNA and protein expression of PTCH1 in human tissues, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Expression of PTCH1

The following tables summarize the quantitative expression of PTCH1 at both the mRNA and protein levels across a selection of normal human tissues.

PTCH1 mRNA Expression in Normal Human Tissues

The Genotype-Tissue Expression (GTEx) project provides RNA sequencing data from a large number of non-diseased tissue sites from nearly 1,000 individuals.[6] The data is presented as Transcripts Per Million (TPM), which is a normalized measure of gene expression.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 5.8 |

| Artery - Tibial | 10.2 |

| Brain - Cerebellum | 2.5 |

| Breast - Mammary Tissue | 4.1 |

| Colon - Transverse | 3.7 |

| Esophagus - Mucosa | 6.3 |

| Heart - Left Ventricle | 1.9 |

| Kidney - Cortex | 3.4 |

| Liver | 2.1 |

| Lung | 5.9 |

| Muscle - Skeletal | 2.9 |

| Nerve - Tibial | 11.8 |

| Ovary | 5.2 |

| Pancreas | 2.9 |

| Pituitary | 4.6 |

| Prostate | 4.9 |

| Skin - Sun Exposed (Lower leg) | 7.6 |

| Small Intestine - Terminal Ileum | 4.3 |

| Spleen | 3.5 |

| Stomach | 4.1 |

| Testis | 3.9 |

| Thyroid | 4.7 |

| Uterus | 6.1 |

| Vagina | 7.9 |

| Whole Blood | 2.8 |

Data sourced from the GTEx Portal. TPM values are median expression for each tissue type and have been rounded to one decimal place.

PTCH1 Protein Expression in Normal Human Tissues

The Human Protein Atlas provides data on protein expression based on a knowledge-based annotation of immunohistochemistry (IHC) data from 44 normal human tissue types.[7][8] The expression levels are provided as Normalized Protein Expression (NX) values.

| Tissue | Expression Level |

| Adipose tissue | Low |

| Bone marrow | Low |

| Brain (Cerebral cortex) | Medium |

| Breast | Low |

| Colon | Medium |

| Endometrium | Medium |

| Esophagus | Medium |

| Heart muscle | Low |

| Kidney | Medium |

| Liver | Low |

| Lung | Medium |

| Lymph node | Low |

| Ovary | Medium |

| Pancreas | Low |

| Placenta | Medium |

| Prostate | Medium |

| Skin | Medium |

| Small intestine | Medium |

| Spleen | Low |

| Stomach | Medium |

| Testis | Medium |

| Thyroid gland | Low |

| Tonsil | Medium |

| Urinary bladder | Medium |

Data sourced from the Human Protein Atlas. Expression levels are categorized based on the available IHC data.[7][8]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is integral to cellular proliferation and differentiation. In the absence of the Hedgehog ligand, PTCH1 inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (GLI-R), which then translocate to the nucleus and inhibit the transcription of Hh target genes. When a Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved.[9][10] Activated SMO then prevents the cleavage of GLI proteins, allowing the full-length activator forms (GLI-A) to move into the nucleus and induce the expression of target genes.[9][11]

Caption: The canonical Hedgehog signaling pathway.

General Experimental Workflow for Gene Expression Analysis

Analyzing gene expression in tissues, whether at the mRNA or protein level, follows a structured workflow. This typically begins with tissue acquisition and processing, followed by the specific experimental procedure, data acquisition, and finally, data analysis.

Caption: A generalized experimental workflow for gene expression analysis.

Experimental Protocols

Immunohistochemistry (IHC) for PTCH1 in Paraffin-Embedded Tissues

This protocol outlines the general steps for the detection of the PTCH1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Heat slides in an oven at 60°C for at least 20 minutes.[4][12]

-

Immerse slides in two changes of xylene (or a xylene substitute) for 5 minutes each.[13]

-

Rehydrate the sections by sequential 3-5 minute immersions in 100%, 95%, 80%, and 70% ethanol (B145695).[14]

-

Rinse slides in distilled water.[4]

2. Antigen Retrieval:

-

For heat-induced epitope retrieval (HIER), immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0).[12]

-

Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[15]

-

Allow the slides to cool to room temperature in the buffer.[12]

3. Staining:

-

Inactivate endogenous peroxidases by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.[4][14]

-

Wash slides three times with phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes.[14]

-

Drain the blocking solution and apply the primary antibody against PTCH1, diluted in antibody diluent, and incubate overnight at 4°C in a humidified chamber.

-

Wash slides three times with PBS or TBS.

-

Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[12]

-

Wash slides three times with PBS or TBS.

-

Apply an avidin-biotin-peroxidase complex (ABC) or a streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash slides three times with PBS or TBS.

4. Visualization and Counterstaining:

-

Apply a chromogen substrate solution, such as diaminobenzidine (DAB), and monitor for color development under a microscope.[12]

-

Stop the reaction by rinsing with distilled water.

-

Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[4]

-

"Blue" the sections in running tap water.

5. Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol series (70%, 95%, 100%).[4]

-

Clear in two changes of xylene.[13]

-

Mount a coverslip using a permanent mounting medium.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol provides a general workflow for analyzing gene expression using RNA-Seq.

1. RNA Extraction:

-

Homogenize fresh or frozen tissue samples in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

Extract total RNA using a method such as phenol-chloroform extraction or a column-based purification kit.

-

Assess RNA quality and quantity using a spectrophotometer (for purity) and a bioanalyzer (for integrity, i.e., RIN score).

2. Library Preparation:

-

Isolate mRNA from total RNA using oligo(dT)-magnetic beads that bind to the poly(A) tail of mRNA.

-

Alternatively, for total RNA sequencing, ribosomal RNA (rRNA) can be depleted.

-

Fragment the purified mRNA to a desired size range.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand using DNA polymerase I and RNase H.

-

Perform end-repair to create blunt ends on the double-stranded cDNA fragments.

-

Adenylate the 3' ends of the cDNA fragments to create an 'A' overhang.

-

Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for primer binding during amplification and sequencing.

-

Amplify the adapter-ligated library by PCR to generate a sufficient quantity of DNA for sequencing.

-

Purify and size-select the final library.

3. Sequencing:

-

Quantify the final library and pool multiple libraries if desired.

-

Sequence the library on a next-generation sequencing (NGS) platform (e.g., Illumina).

4. Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.[11]

-

Quantification: Count the number of reads that map to each gene using tools like featureCounts or HTSeq.[11]

-

Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length (e.g., TPM, FPKM, or using methods in DESeq2/edgeR).

-

Differential Expression Analysis (if applicable): Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between experimental groups.

In Situ Hybridization (ISH) for PTCH1 mRNA Localization

This protocol describes the localization of PTCH1 mRNA within tissue sections.

1. Probe Preparation:

-

Generate a DNA template for the PTCH1 antisense RNA probe, typically by PCR or by linearizing a plasmid containing the PTCH1 cDNA.

-

Synthesize a labeled antisense RNA probe (complementary to the mRNA) via in vitro transcription using a labeled nucleotide (e.g., digoxigenin-UTP or biotin-UTP).

-

Synthesize a sense RNA probe as a negative control.

-

Purify the labeled probes.

2. Tissue Preparation:

-

Use FFPE or frozen tissue sections mounted on positively charged slides.

-

For FFPE sections, deparaffinize and rehydrate as described in the IHC protocol.

-

Permeabilize the tissue to allow probe entry by treating with proteinase K.[16] The concentration and incubation time must be optimized for the specific tissue type.

-

Post-fix the sections, for example, with 4% paraformaldehyde.

-

Acetylate the sections to reduce non-specific binding.

3. Hybridization:

-

Pre-hybridize the sections in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature (e.g., 55-65°C).[16]

-

Denature the labeled probe by heating.

-

Apply the diluted probe in hybridization buffer to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[16]

4. Post-Hybridization Washes:

-

Perform a series of stringent washes to remove the unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures.

5. Detection:

-

Block non-specific binding sites with a blocking solution.

-

Incubate with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase) that specifically recognizes the label on the probe.

-

Wash to remove unbound antibody.

-

Apply a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) that produces a colored precipitate at the site of probe hybridization.

6. Counterstaining and Mounting:

-

Counterstain with a nuclear stain if desired.

-

Dehydrate, clear, and mount the slides as described for IHC.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression of PTCH1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Video: Hedgehog Signaling Pathway [jove.com]

- 4. cdn.origene.com [cdn.origene.com]

- 5. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 7. Tissue expression of PTCH1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. PTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 11. blog.genewiz.com [blog.genewiz.com]

- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. protocols.io [protocols.io]

- 14. IHC On Paraffin Sections | Proteintech Group [ptglab.com]

- 15. protocols.io [protocols.io]

- 16. docs.abcam.com [docs.abcam.com]

The Molecular Architecture of the PTCH1 Transmembrane Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the Patched1 (PTCH1) transmembrane protein, a critical component of the Hedgehog (Hh) signaling pathway and a key regulator of embryonic development and tissue homeostasis. Dysregulation of PTCH1 function is implicated in various developmental disorders and cancers, making it a crucial target for therapeutic intervention. This document details its structural domains, signaling mechanisms, and the experimental protocols used to elucidate its architecture and function.

Core Molecular Structure

The human PTCH1 protein is a large transmembrane glycoprotein (B1211001) consisting of 1447 amino acids.[1] Its structure, elucidated primarily through cryo-electron microscopy (cryo-EM), reveals a complex architecture with 12 transmembrane (TM) helices, two large extracellular domains (ECDs), and significant intracellular loops.[2][3] PTCH1 shares structural homology with the Resistance-Nodulation-Division (RND) family of transporters, suggesting a role in small molecule transport across the cell membrane.[4][5]

Key Structural Domains:

-

Transmembrane Domain (TMD): The 12 TM helices are organized into two pseudosymmetric halves (TM1-6 and TM7-12). This domain anchors the protein within the cell membrane.[6]

-

Extracellular Domains (ECD1 and ECD2): These two large domains, ECD1 and ECD2, are responsible for binding the Sonic Hedgehog (SHH) ligand.[2][7] The interaction between SHH and the ECDs is crucial for initiating the signaling cascade.

-

Sterol-Sensing Domain (SSD): A key functional region within the transmembrane domain, the SSD is composed of TM helices 2-6.[2][8] This domain is implicated in the binding and potential transport of cholesterol and other sterols.[9][10] Cryo-EM structures have revealed cholesterol-like densities within a cavity of the SSD.[2][6]

-

Intracellular Domains: PTCH1 possesses large N-terminal and C-terminal intracellular domains, as well as a large intracellular loop between TM6 and TM7.[1][11] These domains are involved in downstream signaling and interactions with other cytoplasmic proteins, though they are often unresolved in structural studies due to their flexibility.[11]

Quantitative Structural Data

The following table summarizes key quantitative data obtained from cryo-EM studies of the human PTCH1 protein.

| Parameter | Value | PDB ID / Reference |

| Resolution (Å) | 3.4 - 3.9 | [9][12] |

| Molecular Weight (kDa) | ~152.69 | [9] |

| Total Residues (Deposited) | 1,349 | [9] |

| Modeled Residues | 990 | [9] |

| Transmembrane Helices | 12 | [2] |

| Extracellular Domains | 2 | [2] |

| Sterol-Sensing Domain | TM2 - TM6 | [2] |

The Hedgehog Signaling Pathway

PTCH1 is the primary receptor for the SHH ligand and a negative regulator of the Hh signaling pathway. In the absence of SHH, PTCH1 tonically inhibits the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), preventing it from signaling downstream.[13][14] Upon binding of SHH to the extracellular domains of PTCH1, this inhibition is relieved.[13] This allows SMO to become active and transduce the signal, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes.[14] The precise mechanism of SMO inhibition by PTCH1 is thought to involve the regulation of cholesterol accessibility in the primary cilium.[15] PTCH1 is proposed to function as a transporter that moves cholesterol or a similar small molecule, thereby controlling the local lipid environment of SMO.[5][10]

Experimental Protocols

The structural and functional understanding of PTCH1 has been achieved through a combination of advanced experimental techniques. Below are detailed methodologies for key experiments.

Human PTCH1 Expression and Purification for Structural Studies

This protocol outlines the general steps for obtaining purified PTCH1 protein suitable for cryo-EM analysis, adapted from methodologies described in structural studies.[3][16]

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

The following protocol provides a generalized workflow for determining the structure of PTCH1 using single-particle cryo-EM.

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the purified PTCH1 protein solution (at an appropriate concentration, typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).

-

-

Data Acquisition:

-

Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM), such as a Titan Krios, operated at 300 kV.

-

Collect a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector (e.g., Gatan K2/K3).

-

-

Image Processing:

-

Perform motion correction and dose-weighting of the raw movie frames.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Perform automated particle picking to select individual PTCH1 particles.

-

Extract the selected particles and subject them to 2D classification to remove junk particles and identify different views of the protein.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification to sort particles into structurally homogeneous classes.

-

Select the best class and perform 3D refinement to obtain a high-resolution density map.

-

-

Model Building and Refinement:

-

Build an atomic model of PTCH1 into the refined cryo-EM density map using software like Coot.

-

Refine the atomic model against the density map using programs such as Phenix or Refmac.

-

Validate the final model using tools like MolProbity to check for geometric and stereochemical correctness.

-

Radioligand Binding Assay for PTCH1 and Sonic Hedgehog

This protocol describes a method to quantify the binding affinity of SHH to PTCH1 expressed on the surface of cells.[17]

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in appropriate media.

-

Transfect the cells with a plasmid encoding human PTCH1.

-

-

Membrane Preparation:

-

Harvest the transfected cells.

-

Homogenize the cells in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

Set up a series of reactions in a 96-well plate.

-

To each well, add the cell membrane preparation, a constant concentration of radiolabeled SHH (e.g., ¹²⁵I-SHH), and varying concentrations of unlabeled ("cold") SHH as a competitor.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Kd) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Cholesterol Transport Assay

This assay aims to measure the ability of PTCH1 to alter the accessibility of cholesterol in the plasma membrane, based on the principles described in recent studies.[7]

-

Cell Culture and Transfection:

-

Culture cells that lack endogenous PTCH1 (e.g., Ptch1 knockout mouse embryonic fibroblasts) on glass-bottom dishes.

-

Transfect the cells with a plasmid encoding the PTCH1 construct to be tested.

-

-

Cholesterol Sensor Staining:

-

Use a fluorescently labeled, non-lytic version of a cholesterol-binding protein, such as Perfringolysin O (PFO*), as a sensor for accessible cholesterol in the outer leaflet of the plasma membrane.

-

Incubate the transfected cells with the fluorescent cholesterol sensor at a specific concentration and for a defined period.